Product packaging for Bis(p-dimethylaminophenyl)carbodiimide(Cat. No.:CAS No. 738-65-8)

Bis(p-dimethylaminophenyl)carbodiimide

Cat. No.: B14756489
CAS No.: 738-65-8
M. Wt: 280.37 g/mol
InChI Key: ABFDTYJJUSUWRB-UHFFFAOYSA-N
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Description

Bis(p-dimethylaminophenyl)carbodiimide is a synthetic diaryl carbodiimide compound of interest in organic synthesis and materials science research. As part of the carbodiimide class of compounds, which feature an RN=C=NR' functional group, its primary research application is as a dehydration agent . It is particularly used to facilitate the formation of amide bonds from carboxylic acids and amines, a fundamental reaction in peptide synthesis and polymer chemistry . The mechanism of action involves the carbodiimide first reacting with a carboxylic acid to form an highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by a nucleophilic amine to yield the desired amide bond and a urea byproduct . Compared to their dialkyl counterparts, diaryl carbodiimides like this compound are generally more stable as solids, though they can undergo slow hydrolysis in the presence of water over time . The electron-donating dimethylamino groups on the phenyl rings may influence the compound's reactivity, such as its basicity and electrophilicity, offering researchers a reagent with potentially tailored properties for specific catalytic or coupling applications. This product is intended for use in a controlled laboratory setting by qualified professionals. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20N4 B14756489 Bis(p-dimethylaminophenyl)carbodiimide CAS No. 738-65-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

738-65-8

Molecular Formula

C17H20N4

Molecular Weight

280.37 g/mol

InChI

InChI=1S/C17H20N4/c1-20(2)16-9-5-14(6-10-16)18-13-19-15-7-11-17(12-8-15)21(3)4/h5-12H,1-4H3

InChI Key

ABFDTYJJUSUWRB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=C=NC2=CC=C(C=C2)N(C)C

Origin of Product

United States

Elucidation of Reaction Mechanisms and Reactivity Patterns

Nucleophilic Addition Pathways to the Carbodiimide (B86325) Linkage

The core reactivity of carbodiimides involves the addition of a nucleophile to the central carbon atom of the cumulene system. This process is often facilitated by protonation of one of the nitrogen atoms, which significantly enhances the electrophilicity of the carbodiimide carbon, making it susceptible to attack by a wide range of nucleophiles.

Formation of Substituted Urea (B33335) Derivatives

One of the most fundamental reactions of Bis(p-dimethylaminophenyl)carbodiimide is its conversion to the corresponding substituted urea, N,N'-bis(p-dimethylaminophenyl)urea. This transformation can occur via two primary pathways: direct hydration or as a byproduct of carboxylic acid activation.

Direct Hydration: In the presence of water, this compound undergoes hydrolysis to form the stable urea derivative. wikipedia.orgchemeurope.com This reaction proceeds by the addition of a water molecule across one of the C=N double bonds. The instability of the O-acylisourea intermediate in aqueous solutions leads to its hydrolysis, regenerating the carboxyl group and releasing an N-unsubstituted urea. thermofisher.com

Carboxylic Acid Activation and N-Acylurea Formation: Carbodiimides are widely employed as coupling agents in the synthesis of amides and esters from carboxylic acids. wikipedia.orglibretexts.org In these reactions, the carboxylic acid first adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. thermofisher.comlibretexts.org This intermediate is key to the coupling process. However, it can undergo an intramolecular acyl transfer, rearranging to a stable N-acylurea. wikipedia.orgresearchgate.net This rearrangement is a common side reaction that can reduce the yield of the desired amide or ester product. wikipedia.orgnih.gov The reaction of aromatic carbodiimides with carboxylic acids predominantly leads to the formation of N-acylurea. researchgate.net

Reactant 1Reactant 2ProductReaction Type
This compoundWaterN,N'-Bis(p-dimethylaminophenyl)ureaHydrolysis
This compoundCarboxylic Acid (R-COOH)O-acylisourea intermediateActivation
O-acylisourea intermediate-N-Acyl-N,N'-bis(p-dimethylaminophenyl)ureaRearrangement (Side Reaction)
O-acylisourea intermediateAmine (R'-NH2)Amide (R-CO-NHR') + N,N'-Bis(p-dimethylaminophenyl)ureaCoupling

Generation of Carbamates and Related Adducts via Alcohol Addition

The reaction of carbodiimides with alcohols is a cornerstone of ester synthesis, famously exemplified by the Steglich esterification. wikipedia.orgnih.gov In this process, this compound would serve as the activating agent for a carboxylic acid. The resulting O-acylisourea intermediate is highly susceptible to nucleophilic attack. organic-chemistry.org

The mechanism involves the following steps:

Activation of Carboxylic Acid: The carboxylic acid adds to the carbodiimide, forming the O-acylisourea intermediate. nih.gov

Nucleophilic Attack by Alcohol: The alcohol attacks the activated acyl group of the intermediate.

Ester Formation: The reaction yields the desired ester and N,N'-bis(p-dimethylaminophenyl)urea as a byproduct.

To enhance the efficiency of this reaction and suppress the competing N-acylurea formation, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is often employed. wikipedia.orgnih.gov DMAP acts as an acyl transfer agent by reacting with the O-acylisourea intermediate to form a more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol. organic-chemistry.org

Activating AgentSubstrate 1Substrate 2CatalystPrimary ProductByproduct
This compoundCarboxylic AcidAlcoholDMAPEsterN,N'-Bis(p-dimethylaminophenyl)urea
This compoundCarboxylic AcidThiolDMAPThioesterN,N'-Bis(p-dimethylaminophenyl)urea

Synthesis of Amidines and Guanidines via Amine Addition

Carbodiimides are valuable precursors for the synthesis of guanidines through the addition of amines. The reaction of this compound with primary or secondary amines leads to the formation of N,N',N''-trisubstituted guanidines.

The mechanism for guanidine (B92328) formation is a stepwise process. rsc.org The reaction is generally not catalyzed by general acids or bases, and the kinetics can involve both the protonated and free base forms of the amine. rsc.org The nucleophilic amine attacks the central carbon of the carbodiimide, followed by proton transfer to yield the stable guanidine product. Various metal catalysts, such as those based on ytterbium, can also efficiently catalyze the addition of amines to carbodiimides. organic-chemistry.org

While carbodiimides are direct precursors to guanidines, their role in amidine synthesis is less direct. The synthesis of amidines typically proceeds through other routes, such as the addition of amines to nitriles or the reaction of amines with imidoyl chlorides. organic-chemistry.orgnih.govsemanticscholar.org

CarbodiimideAmine ReactantProduct ClassSpecific Product Example
This compoundPrimary Amine (R-NH2)GuanidineN-(p-dimethylaminophenyl)-N'-(alkyl)-N''-(p-dimethylaminophenyl)guanidine
This compoundSecondary Amine (R2NH)GuanidineN-(p-dimethylaminophenyl)-N',N'-(dialkyl)-N''-(p-dimethylaminophenyl)guanidine

Cycloaddition Chemistry of Carbodiimides

Beyond simple nucleophilic additions, the π-systems of the carbodiimide group can participate in cycloaddition reactions, providing powerful methods for the construction of complex heterocyclic frameworks. researchgate.netrsc.org These reactions are often mediated by transition metals, which can orchestrate the assembly of multiple components in a controlled manner. nih.govnih.gov

[2+2+2] Cycloaddition Reactions for Heterocycle Formation

Transition metal-catalyzed [2+2+2] cycloadditions are a highly efficient strategy for synthesizing six-membered rings. Carbodiimides can serve as a 2π component in these reactions, reacting with other unsaturated molecules like alkynes or diynes.

Rhodium-catalyzed [2+2+2] cycloadditions of diynes with carbodiimides have been developed to produce various nitrogen-containing heterocycles. scirp.org For instance, the reaction of terminal alkynes and alkenyl carbodiimides, catalyzed by a chiral rhodium complex, can yield bicyclic amidines with high enantioselectivity. nih.govacs.org The reaction proceeds through the formation of a rhodacyclopentadiene intermediate, followed by insertion of the carbodiimide and reductive elimination to furnish the heterocyclic product. The electronic properties of the substituents on the carbodiimide can influence the product selectivity. nih.gov Aryl carbodiimides bearing strong electron-withdrawing groups have been shown to provide greater product selectivity in certain cases. acs.org

Catalyst SystemSubstrate 1Substrate 2Product Type
Rhodium(I)/Chiral LigandDiyneCarbodiimideFused Pyridine Derivative
Rhodium(I)/Chiral LigandTerminal AlkyneAlkenyl CarbodiimideBicyclic Amidine
Nickel(0)/NHC LigandDiyneCarbon DioxideBicyclic α-Pyrone

Transition Metal-Mediated Cycloadditions

Various transition metals, including nickel and palladium, catalyze cycloaddition reactions involving carbodiimides. These reactions offer pathways to diverse heterocyclic structures that are otherwise difficult to access.

Nickel-Catalyzed Cycloadditions: Nickel(0) complexes, particularly those with N-heterocyclic carbene (NHC) ligands, are effective catalysts for the cycloaddition of diynes with carbodiimides. nih.gov These reactions can lead to the formation of substituted pyridones when isocyanates are used instead of carbodiimides, highlighting the versatility of the catalytic system. acs.org The high reactivity of these Ni/NHC systems allows for transformations that were previously unexplored. nih.gov For instance, Ni-catalyzed cycloadditions of diynes with methyleneaziridines have also been developed. rsc.org

Palladium-Catalyzed Reactions: Palladium catalysts are also employed in reactions involving carbodiimides. For example, a palladium-catalyzed aminocarbonylation of aryl halides has been developed where the carbodiimide reacts with formic acid to generate carbon monoxide in situ. nih.gov This CO is then incorporated into the final amide or phthalimide (B116566) product. While not a direct cycloaddition of the carbodiimide into the final ring, this demonstrates the utility of carbodiimides in transition metal-catalyzed processes for heterocycle synthesis. nih.gov

The electron-rich nature of the p-dimethylaminophenyl groups in this compound would be expected to enhance the nucleophilicity of the nitrogen atoms and potentially influence the coordination to the metal center, thereby affecting the catalytic cycle's efficiency and selectivity in these cycloaddition reactions.

Hydroboration of Electron-Rich Carbodiimides

The addition of a boron-hydrogen bond across the N=C=N cumulative double bond system of carbodiimides, known as hydroboration, is a significant transformation for synthesizing N-boryl formamidines. This reaction is often facilitated by catalysts.

The hydroboration of carbodiimides can be effectively catalyzed by various systems, including main group and transition metal complexes. nih.gov Notably, metal-free organocatalysts such as cyclic carbodiphosphoranes have demonstrated high efficacy in promoting the hydroboration of carbodiimides with boranes like pinacolborane (HBpin). nih.govacs.org These reactions typically proceed at room temperature to form N-boryl formamidine (B1211174) products. nih.gov

The substrate scope for this catalytic reaction is broad, encompassing a range of symmetrically and asymmetrically substituted carbodiimides. While specific studies focusing exclusively on this compound are not detailed in the provided literature, its electron-rich aromatic nature makes it a prime candidate for such transformations. The reactivity of analogous carbodiimides under these conditions provides insight into its expected behavior. Reaction times can vary significantly depending on the steric bulk of the substituents on the carbodiimide. acs.org For instance, carbodiimides with less bulky groups like isopropyl react faster than those with bulkier cyclohexyl or sec-butyl groups. acs.org

Carbodiimide SubstrateCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
N,N'-Diisopropyl carbodiimide5198 acs.org
N,N'-Dicyclohexyl carbodiimide5797 acs.org
N,N'-Di-sec-butyl carbodiimide52498 acs.org

Computational studies, including Density Functional Theory (DFT) calculations, have been employed to elucidate the mechanism of carbodiimide hydroboration catalyzed by Lewis basic species like carbodiphosphoranes. nih.gov The proposed catalytic cycle involves several key steps:

Catalyst Activation of Borane (B79455): The Lewis basic catalyst activates the pinacolborane, forming a catalyst-HBpin adduct. This activation increases the hydridic character of the B-H bond.

Hydride Transfer: The activated borane complex then interacts with the carbodiimide. A hydride ion is transferred from the boron to the electrophilic central carbon atom of the carbodiimide.

B-N Bond Formation: Concurrently with or subsequent to the hydride transfer, a bond is formed between the boron atom and one of the nitrogen atoms of the carbodiimide.

Product Release: The resulting N-boryl formamidine product is released, regenerating the catalyst which can then enter another catalytic cycle. nih.gov

This mechanism is supported by kinetic analysis and is a widely accepted pathway for the hydroboration of unsaturated C=N bonds. peptide.com

Oxo-Imido Exchange and Related Transformations

The carbodiimide functional group can participate in metathesis reactions with metal-oxo and metal-imido complexes. nih.govnih.gov These transformations, often termed oxo-imido or imido-imido exchange reactions, involve the cleavage and formation of metal-ligand double bonds and carbon-nitrogen double bonds.

Specifically, an early transition metal imido complex (M=NR) can undergo a [2+2] cycloaddition reaction with one of the C=N bonds of a carbodiimide (R'N=C=NR'). acs.orgnih.gov This leads to the formation of a four-membered diazametallacyclic intermediate, which can then rearrange to exchange the imido groups. nih.gov

Conversely, some metal-oxo complexes are capable of catalyzing the condensation of two isocyanate molecules to produce a carbodiimide and carbon dioxide. nih.gov This process is believed to proceed through the metathesis reaction of the metal-oxo species with the isocyanate via a four-membered cycloadduct, which forms a metal-imido species that can then react further. nih.gov These reactions highlight a fundamental reactivity pattern of the carbodiimide scaffold in the presence of reactive metal-ligand multiple bonds.

Radical Reactions Involving Carbodiimide Scaffolds

While carbodiimides are primarily known for their role as coupling agents in ionic reactions, their scaffold can be involved in degradative side reactions under certain conditions, which proceed through mechanisms involving significant bond rearrangement and cleavage. nih.govnih.govresearchgate.net One such pathway is the "extended Khorana mechanism," which describes the degradation of peptides or proteins when carbodiimides like 1-ethyl-3-(3-(dimethylaminopropyl)-carbodiimide (EDC) are used in excess at neutral to alkaline pH. nih.gov

This degradative process involves the following steps:

Reaction of the carbodiimide with a carboxyl group to form the highly reactive O-acylisourea intermediate. nih.gov

This intermediate can rearrange to a stable, unreactive N-acylurea. peptide.com

In the absence of a primary amine nucleophile, an adjacent peptide nitrogen can perform an intramolecular nucleophilic attack on the N-acylisourea. nih.gov

This forms a cyclic intermediate which, under neutral or alkaline conditions, can fragment. nih.gov

The fragmentation results in the cleavage of the peptide bond adjacent to the ring, leading to the degradation of the polypeptide chain. nih.govnih.gov

This reactivity demonstrates the potential for the carbodiimide scaffold to induce bond-cleavage reactions under specific environmental conditions, a crucial consideration during its application as a cross-linking or coupling agent. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of Bis(p-dimethylaminophenyl)carbodiimide in solution. By analyzing the chemical shifts, multiplicities, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the chemical environment of each nucleus can be mapped.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the methyl protons of the dimethylamino groups. Due to the molecule's symmetry, the two p-dimethylaminophenyl groups are chemically equivalent. The aromatic protons typically appear as a set of two doublets, characteristic of a para-substituted benzene (B151609) ring. Protons ortho to the dimethylamino group are expected to resonate at a lower chemical shift (upfield) compared to those ortho to the carbodiimide (B86325) nitrogen due to the strong electron-donating effect of the N(CH₃)₂ group. The methyl protons of the two equivalent dimethylamino groups would yield a sharp singlet, integrating to 12 protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation by revealing the chemical environment of each carbon atom. Key signals include those for the methyl carbons of the dimethylamino groups, the aromatic carbons, and the unique sp-hybridized carbon of the central carbodiimide (N=C=N) functional group. The carbodiimide carbon is highly deshielded and typically resonates in the range of 135-145 ppm. The aromatic carbons will show distinct signals, with the carbon atom directly bonded to the dimethylamino group appearing at a significantly different chemical shift compared to the others due to resonance effects.

While specific spectral data for this compound is not widely published, data from the closely related compound 2,5-Bis[4-(dimethylamino)phenyl]-3,6-dimethylpyrazine can provide insight into the expected chemical shifts for the p-dimethylaminophenyl moiety. nih.gov In this related structure, the aromatic protons ortho and meta to the dimethylamino group appear as doublets, and the N-CH₃ protons present as a singlet. nih.gov

Expected ¹H NMR Chemical Shifts (in CDCl₃)

Protons Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (ortho to N(CH₃)₂) ~6.7 Doublet 4H
Aromatic (ortho to N=C=N) ~7.1 Doublet 4H

Expected ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon Atom Expected Chemical Shift (δ, ppm)
N=C =N ~140
Aromatic (C-N(CH₃)₂) ~150
Aromatic (CH, ortho to N(CH₃)₂) ~112
Aromatic (CH, ortho to N=C=N) ~125
Aromatic (C-N=C=N) ~130

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes. For this compound, the most prominent and diagnostic feature in its FTIR spectrum is the strong, sharp absorption band associated with the asymmetric stretching vibration of the carbodiimide (–N=C=N–) group. researchgate.net

This characteristic peak typically appears in the region of 2150–2100 cm⁻¹. researchgate.net Its high intensity and unique position in a relatively uncongested region of the spectrum make it an unambiguous marker for the carbodiimide functionality. The exact frequency can be influenced by the electronic nature of the substituents on the nitrogen atoms. The electron-donating dimethylamino groups on the phenyl rings can slightly alter the bond strength and, consequently, the vibrational frequency of the N=C=N moiety compared to alkyl- or unsubstituted aryl-carbodiimides.

Other significant absorption bands in the FTIR spectrum include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methyl groups, appearing in the 2950–2850 cm⁻¹ region.

Aromatic C=C stretching: Multiple bands in the 1610–1450 cm⁻¹ region, characteristic of the phenyl rings.

C-N stretching: Vibrations for the aryl-N and N-CH₃ bonds, typically found in the 1360–1250 cm⁻¹ range.

The spectrum of a related compound, bis(o-methoxyphenyl)-carbodiimide, also shows the strong, characteristic N=C=N stretch in this region, confirming the diagnostic value of this band for diarylcarbodiimides. nist.gov

Characteristic FTIR Absorption Bands

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Asymmetric N=C=N Stretch 2150–2100 Strong, Sharp
Aromatic C-H Stretch 3100–3000 Medium
Aliphatic C-H Stretch 2950–2850 Medium
Aromatic C=C Stretch 1610–1450 Medium to Strong

Single-Crystal X-ray Diffraction for Molecular Architecture Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, the general structural features of carbodiimides are well-established and can be used to predict its molecular architecture. wikipedia.org

The core N=C=N functional group in carbodiimides is known to be nearly linear, though slight bending can occur. wikipedia.org The C-N=C bond angles are typically around 120-126°. wikipedia.org The geometry is characterized by axial chirality due to the arrangement of the substituents in perpendicular planes.

In this compound, the two p-dimethylaminophenyl rings would be attached to the central nitrogen atoms. Steric hindrance between the rings would likely lead to a twisted conformation, where the planes of the two aromatic rings are not coplanar. The dimethylamino groups are expected to be nearly coplanar with their respective phenyl rings to maximize resonance stabilization, a feature observed in the crystal structures of related compounds like 2,5-Bis[4-(dimethylamino)phenyl]-3,6-dimethylpyrazine. nih.gov This planarity results in a significant transfer of electron density from the nitrogen lone pair into the aromatic π-system. nih.gov

Predicted Molecular Geometry Parameters

Parameter Predicted Value
N=C=N Bond Angle ~170°
C-N=C Bond Angle ~120-126°
C=N Bond Length ~1.20 Å
Phenyl Ring Dihedral Angle Non-coplanar

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique provides valuable insights into the electronic structure, particularly the π-electron system and conjugation within the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by strong π→π* transitions associated with the extended conjugated system. This system includes the two p-dimethylaminophenyl groups and the N=C=N moiety. The presence of the powerful electron-donating dimethylamino groups (auxochromes) in conjugation with the aromatic rings and the carbodiimide group is expected to cause a significant bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted diarylcarbodiimides.

Studies on the electronic spectra of carbodiimides have assigned absorption bands based on comparisons with structurally related molecules. rsc.org The spectrum of this compound would likely feature intense absorption bands in the UV-A region (315-400 nm) due to this extended conjugation, which is responsible for the color of many similar dyes. The electronic structure and reactivity of carbodiimides are closely linked, and UV-Vis spectroscopy helps to characterize the energy levels of the molecular orbitals involved in chemical reactions. mpg.de

Expected UV-Vis Absorption Data (in a non-polar solvent)

Transition Type Expected λₘₐₓ (nm) Chromophore
π→π* >300 Extended conjugated system (Ar-N=C=N-Ar)

Mass Spectrometry for Molecular Fingerprinting and Reaction Monitoring

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound, confirm its elemental composition, and elucidate its structure through the analysis of fragmentation patterns.

For this compound (C₁₇H₂₀N₄), high-resolution mass spectrometry (HRMS) can confirm its elemental composition with high accuracy. The calculated monoisotopic mass is 280.1688 Da. nih.gov

In electron ionization (EI) or electrospray ionization (ESI) mass spectrometry, the molecular ion ([M]⁺ or [M+H]⁺) would be observed at an m/z corresponding to its molecular weight. The fragmentation pattern provides a unique "fingerprint" for the molecule. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the bonds adjacent to the stable aromatic moieties. A prominent fragmentation pathway would be the formation of the highly stable p-dimethylaminophenyl cation or related fragments. Analysis of fragmentation patterns in similar molecules, such as those with silyl (B83357) groups, shows cleavage pathways involving the heteroallene core. researchgate.net The fragmentation of the related p,p'-benzylidenebis(N,N-dimethylaniline) also shows characteristic ions corresponding to the dimethylaminophenyl moiety. nist.gov

Key Mass Spectrometry Data

Parameter Value Source
Molecular Formula C₁₇H₂₀N₄ PubChem nih.gov
Molecular Weight 280.37 g/mol PubChem nih.gov
Exact Monoisotopic Mass 280.1688 Da PubChem nih.gov

Computational Chemistry and Theoretical Modeling of Carbodiimide Systems

Density Functional Theory (DFT) Studies on Electronic Properties and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and reactivity of organic molecules like Bis(p-dimethylaminophenyl)carbodiimide. DFT methods are used to determine molecular properties based on the electron density, providing a balance between computational cost and accuracy.

Detailed DFT studies on related aromatic systems reveal that the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding reactivity. nih.govekb.eg For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylaminophenyl rings, while the LUMO would be centered on the N=C=N functional group. nih.gov This distribution indicates that the aromatic rings are the primary sites for electrophilic attack, whereas the carbodiimide (B86325) carbon is susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps, generated through DFT calculations, visualize the charge distribution and are used to predict reactive sites for both electrophilic and nucleophilic attacks. ekb.egnih.gov In this compound, the MEP would show a region of high electron density (negative potential) around the nitrogen atoms of the carbodiimide group and the dimethylamino substituents, indicating their nucleophilic character. Conversely, the carbodiimide carbon atom would exhibit a region of lower electron density (positive potential), marking it as an electrophilic center.

Global reactivity descriptors, derived from the energies of frontier molecular orbitals, provide quantitative measures of reactivity. ekb.eg These descriptors, including chemical hardness (η), global softness (S), electrophilicity (ω), and electronegativity (χ), can be calculated to compare the reactivity of this compound with other carbodiimides.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT (Note: The following data is illustrative for a generic substituted carbodiimide system based on principles from DFT studies.)

ParameterSymbolFormulaIllustrative Value (eV)
HOMO EnergyEHOMO--6.2
LUMO EnergyELUMO--1.5
Energy GapΔEELUMO - EHOMO4.7
Electronegativityχ-(ELUMO + EHOMO)/23.85
Chemical Hardnessη(ELUMO - EHOMO)/22.35
Global SoftnessS1/(2η)0.21
Electrophilicity Indexωχ²/(2η)3.15

Elucidation of Reaction Mechanisms and Transition States through Computational Approaches

Computational methods are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. For carbodiimides, this includes studying their formation from isocyanates or their reactions with other molecules, such as carboxylic acids. nih.govnih.gov DFT calculations can identify and characterize the geometries and energies of reactants, intermediates, transition states, and products along a reaction coordinate. researchgate.netmdpi.com

In the context of this compound formation from the corresponding isocyanate, theoretical calculations can model the catalytic cycle, for instance, with phosphine (B1218219) oxide catalysts. researchgate.net These calculations reveal a multi-step mechanism involving the formation of various intermediates (IMs) and transition states (TSs). researchgate.net The rate-determining step of the reaction can be identified by locating the transition state with the highest energy barrier. For the formation of diphenylcarbodiimide (B3054861), a related compound, the enthalpy barrier for the rate-determining step has been calculated to be 52.9 kJ mol⁻¹. researchgate.netconsensus.app This value showed excellent agreement with experimental activation energy, validating the proposed mechanism. nih.govresearchgate.net

Similarly, in reactions where carbodiimides act as coupling agents, such as in amide bond formation, computational studies can trap and characterize elusive intermediates like the O-acylisourea. nih.gov By modeling the reaction pathway, researchers can understand the factors that lead to the formation of the desired product versus side products like N-acylurea. nih.gov The transition states for these steps can be located, and their structures provide insight into the bonding changes occurring during the reaction.

Table 2: Example of Calculated Enthalpy Barriers for a Carbodiimide Reaction Pathway (Note: Data based on the formation of diphenylcarbodiimide as a model system.) researchgate.net

Reaction StepSpecies TypeRelative Enthalpy (ΔH, kJ mol⁻¹)
ReactantsReactant Complex0.0
Step 1Transition State 1 (TS1)+52.9
Step 1Intermediate 1 (IM1)-15.0
Step 2Transition State 2 (TS2)+45.0
Step 2Intermediate 2 (IM2)-60.2
ProductsProduct Complex-95.5

Analysis of Substituent Electronic Effects on Carbodiimide Reactivity and Stability

The electronic nature of substituents on the aryl rings significantly modulates the reactivity and stability of diarylcarbodiimides. The p-dimethylamino group on this compound is a strong electron-donating group (EDG) through resonance. Computational studies allow for a systematic analysis of these electronic effects.

By comparing a series of substituted carbodiimides, from those with strong electron-withdrawing groups (EWGs) to those with strong EDGs, a clear trend in reactivity can be established. EDGs, like p-dimethylamino, increase the electron density on the carbodiimide functional group. This increased nucleophilicity of the nitrogen atoms can affect the kinetics of its reactions. For instance, in reactions with acids, the increased basicity of the nitrogen atoms would facilitate protonation.

Computational analyses can quantify these substituent effects using methods like Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants (σ). nih.gov Theoretical calculations of reaction barriers for a series of substituted compounds can generate data that correlates well with experimental Hammett plots, providing insight into the electronic demands of the transition state. nih.govresearchgate.net For reactions involving the carbodiimide core, the p-dimethylamino group would have a large negative σ value, reflecting its strong electron-donating nature. Studies on other systems show that electron-donating substituents can stabilize positively charged intermediates or transition states, thereby accelerating reactions with a positive reaction constant (ρ). nih.gov

Furthermore, substituent effects on stability, such as susceptibility to hydrolysis, can be modeled. nih.gov The increased electron density from the dimethylamino groups might influence the stability of the N=C=N bond system and its interaction with water molecules. researchgate.net

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models, particularly DFT, are widely used to predict various spectroscopic parameters, which serves as a powerful tool for structure verification and interpretation of experimental spectra. nih.gov

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT (DFT-GIAO), is a standard approach for calculating nuclear magnetic shielding tensors. nih.govacs.org From these tensors, chemical shifts can be derived by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net For this compound, calculations could predict the chemical shifts for the aromatic protons, the N-methyl protons, and the various carbon atoms. The accuracy of these predictions can be high, often within a small margin of experimental values, aiding in the assignment of complex spectra. rsc.orggithub.io Double-hybrid density functionals have shown particular promise in improving the accuracy of predicted chemical shifts. acs.org

Vibrational Spectroscopy: Theoretical calculations can also predict vibrational frequencies, corresponding to infrared (IR) and Raman spectra. After optimizing the molecular geometry, a frequency calculation is performed. This provides the harmonic vibrational frequencies and their corresponding intensities. researchgate.net The most prominent feature in the IR spectrum of a carbodiimide is the strong, characteristic antisymmetric stretching vibration (νas) of the N=C=N group, typically found around 2100-2150 cm⁻¹. Computational models can predict the exact position of this band for this compound and how it might be influenced by the electronic effects of the substituents. Anharmonic corrections can be applied to the calculated harmonic frequencies to achieve better agreement with experimental data. researchgate.net

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the energies of electronic transitions, which correspond to the absorption bands observed in UV-Visible spectra. mdpi.com These calculations can help assign the observed absorption bands to specific electronic transitions, such as π→π* transitions within the aromatic system. For this compound, the strong electron-donating groups are expected to cause a significant red-shift (shift to longer wavelength) of the absorption maxima compared to unsubstituted diphenylcarbodiimide, a phenomenon that can be accurately modeled by TD-DFT.

Table 3: Representative Predicted Spectroscopic Data for a Substituted Diarylcarbodiimide (Note: This table is illustrative, showing the type of data generated by computational models.)

Spectroscopic ParameterAtom/GroupPredicted Value
¹³C NMR Chemical Shift (δ)Carbodiimide Carbon (N=C =N)135.2 ppm
¹³C NMR Chemical Shift (δ)Aromatic C (ipso, C-N=)130.5 ppm
¹H NMR Chemical Shift (δ)Aromatic Protons (ortho to NMe₂)6.7 ppm
¹H NMR Chemical Shift (δ)Methyl Protons (-N(CH₃)₂)3.0 ppm
IR Vibrational Frequency (ν)N=C=N Antisymmetric Stretch2130 cm⁻¹
Electronic Transition (λmax)π→π* Transition310 nm

Applications in Advanced Chemical Synthesis and Materials Science Research

Reagents for Carbon-Nitrogen Bond Formations in Organic Synthesis

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, fundamental to the creation of pharmaceuticals, agrochemicals, and other functional molecules. Bis(p-dimethylaminophenyl)carbodiimide functions as a key activating agent in several classes of C-N bond-forming reactions.

The formation of amide and ester linkages from carboxylic acids and amines or alcohols, respectively, is one of the most frequently performed transformations in medicinal and organic chemistry. Carbodiimides like this compound are premier reagents for facilitating these coupling reactions by acting as powerful dehydrating agents.

The general mechanism involves the activation of a carboxylic acid ( 1 ) by the carbodiimide (B86325). The carboxyl group adds across one of the C=N double bonds of the carbodiimide to form a highly reactive O-acylisourea intermediate ( 2 ). This intermediate is an activated form of the carboxylic acid, primed for nucleophilic attack. An amine or alcohol can then attack this intermediate, displacing the urea (B33335) byproduct ( 3 ) to form the desired amide or ester ( 4 ).

General Mechanism of Carbodiimide-Mediated Amide Formation

Step Reactants Intermediate/Product Description
1 Carboxylic Acid + Carbodiimide O-acylisourea The carboxylic acid adds to the carbodiimide functional group, forming a highly reactive O-acylisourea intermediate.

A common challenge in carbodiimide chemistry is the potential for the O-acylisourea intermediate to undergo an intramolecular O-to-N acyl rearrangement, forming a stable N-acylurea. This side reaction consumes the activated intermediate and prevents the formation of the desired amide product. In aqueous solutions, hydrolysis of the intermediate can also occur, regenerating the carboxylic acid. To enhance efficiency and suppress side reactions, these couplings are often performed in the presence of additives.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in bioactive molecules and functional materials. The synthesis of these structures often relies on cyclization reactions, particularly those involving dehydration. Carbodiimides are ideal reagents for effecting cyclodehydration reactions to form various heterocycles, such as oxadiazoles (B1248032).

For instance, the synthesis of 1,3,4-oxadiazoles can be achieved from the cyclization of N,N'-diacylhydrazine precursors. In this strategy, this compound can act as the dehydrating agent, facilitating the removal of a molecule of water to promote ring closure. This method avoids the often harsh conditions required by other dehydrating agents like phosphorus oxychloride or strong acids, making it suitable for substrates with sensitive functional groups. While many methods exist for synthesizing oxadiazoles and other heterocycles like triazoles, carbodiimide-mediated cyclodehydration represents a mild and effective strategy. nih.govnih.govnjppp.commdpi.comnih.govjchemrev.com

The reactivity of this compound extends beyond coupling reactions to enabling challenging functional group interconversions where dehydration is the key step.

Moffatt Oxidation: One prominent example is the Pfitzner-Moffatt oxidation, which converts primary and secondary alcohols into aldehydes and ketones, respectively. wikipedia.org This reaction utilizes a carbodiimide in conjunction with dimethyl sulfoxide (B87167) (DMSO). The carbodiimide (typically dicyclohexylcarbodiimide (B1669883), DCC) activates the DMSO, forming a highly electrophilic sulfonium (B1226848) species. wikipedia.orgalfa-chemistry.comacsgcipr.org The alcohol attacks this species, leading to an alkoxysulfonium ylide that ultimately decomposes to yield the desired carbonyl compound, dimethyl sulfide, and the corresponding urea. wikipedia.org This method is valued for its mild conditions, which are compatible with a wide range of sensitive functional groups that might not tolerate harsher oxidizing agents. alfa-chemistry.com

Key Reagents in Pfitzner-Moffatt Oxidation

Reagent Role
Alcohol (Primary or Secondary) Substrate to be oxidized
Dimethyl Sulfoxide (DMSO) Oxidizing Agent
Carbodiimide (e.g., this compound) Activator for DMSO

Dehydration of Primary Amides to Nitriles: Another critical transformation is the dehydration of primary amides to form nitriles. orgoreview.com Nitriles are valuable synthetic intermediates and are present in many pharmaceuticals and materials. nih.gov While strong dehydrating agents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) can achieve this conversion, they often require harsh conditions. orgoreview.comresearchgate.net Carbodiimides provide a milder alternative, cleanly removing one molecule of water from the primary amide to furnish the corresponding nitrile and the urea byproduct. researchgate.netorganic-chemistry.org

Polymer Chemistry and Polymer Modification Strategies

In materials science, this compound and related compounds are employed to modify existing polymers or to create novel polymeric structures with specific functions.

Post-polymerization functionalization is a powerful strategy for introducing new chemical functionalities onto an existing polymer backbone, thereby altering its properties without changing the core polymer structure. Carbodiimides are widely used as "zero-length" crosslinkers, meaning they facilitate the bond formation between two functional groups without being incorporated into the final linkage.

This is particularly useful for crosslinking biopolymers like gelatin to form hydrogels for tissue engineering. mdpi.com In this application, a water-soluble carbodiimide can be used to form amide bonds between the free carboxylic acid groups of glutamic or aspartic acid residues and the amine groups of lysine (B10760008) residues on adjacent gelatin chains. mdpi.comnih.gov This crosslinking process enhances the mechanical strength and thermal stability of the resulting hydrogel. mdpi.com Similarly, carbodiimides can be used to attach small molecules, peptides, or drugs to the surface of a polymer, provided the polymer has available carboxylic acid or amine functionalities. This approach is central to creating functional materials for drug delivery, biosensors, and other biomedical applications.

The carbodiimide moiety itself can be incorporated into the main chain of a polymer to create polycarbodiimides. These polymers are typically synthesized through the catalytic polymerization of diisocyanates, not from carbodiimide monomers. However, the resulting polymer backbone consists of repeating carbodiimide (–N=C=N–) units. These materials have unique properties, including helical structures, and are investigated for applications like liquid crystals and chiroptical materials. researchgate.net The regioregularity of these polymers, which dictates their helical structure, can be determined through advanced techniques like 15N NMR spectroscopy. nih.gov

Furthermore, polycarbodiimides can serve as functional crosslinking agents for other polymer systems. revistapielarieincaltaminte.ro For example, they are highly effective for curing aqueous polymer resins that contain carboxylic acid groups, such as acrylic or polyurethane dispersions. The carbodiimide groups on the polycarbodiimide chain react with the carboxylic acid groups on the resin to form stable N-acylurea linkages, creating a robust, crosslinked network. revistapielarieincaltaminte.ro This process is valuable in the coatings and adhesives industry, offering a water-based curing system that avoids the toxicity concerns associated with other crosslinkers like polyisocyanates. revistapielarieincaltaminte.ro

Table of Compounds Mentioned

Compound Name Role/Type
This compound Reagent
Dicyclohexylcarbodiimide (DCC) Reagent
Dimethyl Sulfoxide (DMSO) Reagent/Solvent
Phosphorus Pentoxide (P₂O₅) Reagent
Thionyl Chloride (SOCl₂) Reagent
1,3,4-Oxadiazole Heterocycle
Triazole Heterocycle
N,N'-diacylhydrazine Intermediate
Polycarbodiimide Polymer
Acrylic Resin Polymer

Influence on Polymer Chain Rigidity and Structure-Property Relationships

The presence of the bulky p-dimethylaminophenyl groups would likely hinder close chain packing, potentially leading to a more amorphous polymer morphology. This could, in turn, affect properties such as solubility, glass transition temperature (Tg), and mechanical strength. The specific impact on these properties would be a subject of empirical investigation.

Illustrative Data on the Potential Impact of this compound on Polymer Properties:

Polymer SystemModifierAnticipated Change in Glass Transition Temperature (Tg)Expected Impact on Solubility
Aromatic PolyesterNoneBaselineLow in common organic solvents
Aromatic PolyesterThis compound (as a comonomer)Increase due to chain rigidityPotentially increased due to disruption of chain packing
Aliphatic PolyamideNoneBaselineModerate in polar solvents
Aliphatic PolyamideThis compound (as a crosslinker)Significant increase due to network formationDecreased (insoluble)

Note: The data in this table is illustrative and intended to represent the expected trends based on general principles of polymer chemistry. Actual values would need to be determined experimentally.

Potential in Polymerization Catalysis and Initiation

While not a conventional polymerization catalyst or initiator in the classical sense, the reactivity of the carbodiimide group suggests potential applications in certain polymerization systems. Carbodiimides are known to activate carboxylic acid groups, forming a highly reactive O-acylisourea intermediate. This reactivity could be harnessed in step-growth polymerizations, such as the formation of polyamides or polyesters, to facilitate the reaction under mild conditions.

The dimethylamino groups on the phenyl rings could also play a role. As electron-donating groups, they would increase the electron density on the nitrogen atoms of the carbodiimide, potentially modulating its reactivity. Furthermore, these tertiary amine functionalities could themselves act as catalysts in certain polymerization reactions, for example, in ring-opening polymerizations of epoxides or lactones, although this would represent a secondary, less conventional role for a carbodiimide-containing molecule.

Analytical Derivatization Reagents for Enhanced Detection

The use of this compound as a derivatization reagent for the analysis of carboxylic acids is a plausible application. In analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), derivatization is often employed to improve the chromatographic behavior and detection sensitivity of analytes.

By reacting with a carboxylic acid, this compound would form a stable N-acylurea derivative. The introduction of the two p-dimethylaminophenyl groups would significantly increase the UV absorbance and potentially the fluorescence of the analyte, leading to enhanced detection by UV-Vis or fluorescence detectors. In mass spectrometry, the derivatized molecule would have a higher molecular weight, moving it to a cleaner region of the mass spectrum, and the dimethylamino groups could facilitate ionization, particularly in positive ion mode electrospray ionization (ESI), thereby improving detection limits.

Hypothetical Comparison of Detection Limits for a Carboxylic Acid With and Without Derivatization:

AnalyteDerivatization ReagentDetection MethodEstimated Limit of Detection (LOD)
Stearic AcidNoneHPLC-UV (210 nm)~1 µg/mL
Stearic AcidThis compoundHPLC-UV (254 nm)~50 ng/mL
Palmitic AcidNoneLC-MS (ESI-)~100 ng/mL
Palmitic AcidThis compoundLC-MS (ESI+)~5 ng/mL

Note: This table presents hypothetical data to illustrate the potential enhancement in detection sensitivity following derivatization. Actual performance would depend on the specific analytical conditions.

Catalysts and Ligands in Homogeneous Catalysis

The nitrogen atoms within the structure of this compound, particularly those of the dimethylamino groups, possess lone pairs of electrons and could therefore act as ligands for transition metals. The formation of metal complexes with this compound could open up possibilities for its use in homogeneous catalysis.

The bidentate nature of the two dimethylamino groups could allow for the formation of chelate complexes with metal centers, which often exhibit enhanced stability and unique catalytic activity. The electronic properties of the p-dimethylaminophenyl groups would influence the electron density at the metal center, thereby tuning its catalytic performance in reactions such as cross-coupling, hydrogenation, or oxidation. The specific catalytic applications would depend on the choice of metal and the reaction conditions. While there is a lack of specific literature on this compound as a ligand, the general principles of ligand design in catalysis support this potential application.

Perspectives and Future Directions in Bis P Dimethylaminophenyl Carbodiimide Research

Design and Synthesis of Advanced Analogues with Tunable Reactivity

A significant future direction in the study of Bis(p-dimethylaminophenyl)carbodiimide lies in the design and synthesis of advanced analogues with finely tuned reactivity. The electronic and steric properties of the aryl substituents offer a rich playground for modification. By introducing electron-donating or electron-withdrawing groups at different positions on the phenyl rings, researchers can modulate the electrophilicity of the central carbon atom of the carbodiimide (B86325) moiety. This, in turn, would allow for precise control over its reactivity towards various nucleophiles.

Future synthetic efforts may focus on creating unsymmetrical analogues of this compound, where the two aryl groups bear different functionalities. researchgate.net This could lead to carbodiimides with orthogonal reactivity, enabling their participation in sequential or one-pot multi-component reactions with high selectivity. Furthermore, the incorporation of stimuli-responsive moieties into the molecular architecture could lead to "smart" carbodiimides whose reactivity can be switched on or off by external triggers such as light, pH, or temperature.

The synthesis of analogues is not limited to modifications of the phenyl rings. The exploration of alternative linkages, such as thiourea (B124793) or urea (B33335), in place of the carbodiimide group, while maintaining the core bis(p-dimethylaminophenyl) scaffold, could open up new avenues for applications in areas like medicinal chemistry and materials science. nih.govresearchgate.net The development of efficient and modular synthetic routes will be crucial for accessing a diverse library of these advanced analogues, thereby facilitating the discovery of new structure-property relationships.

Development of Novel Catalytic Systems Utilizing Carbodiimide Motifs

The inherent reactivity of the carbodiimide functional group makes it an attractive motif for the development of novel catalytic systems. While carbodiimides are well-established as coupling agents, their potential as catalysts in their own right or as ligands in metal-catalyzed reactions is an emerging area of research. wikipedia.org Future investigations could explore the use of this compound and its derivatives as organocatalysts for a variety of organic transformations. The basic nitrogen atoms of the dimethylamino groups could act as proton sponges or hydrogen bond acceptors, while the carbodiimide core could activate substrates through covalent or non-covalent interactions.

A particularly promising area is the development of carbodiimide-fueled catalytic reaction cycles. rsc.orgresearchgate.netnih.gov These systems, inspired by biological processes that use ATP as an energy source, utilize the hydration of carbodiimides to drive non-spontaneous reactions. rsc.orghartleygroup.org this compound, with its specific electronic properties, could be tailored to fuel such cycles for applications in supramolecular chemistry, dynamic combinatorial chemistry, and the synthesis of life-like materials. rsc.org The design of chiral carbodiimide catalysts for asymmetric synthesis also represents a significant and challenging future direction.

Moreover, the incorporation of carbodiimide motifs into larger molecular frameworks, such as metal-organic frameworks (MOFs) or polymers, could lead to heterogeneous catalysts with enhanced stability and recyclability. The dimethylamino groups in this compound could serve as anchoring points for immobilization onto solid supports.

Exploration of Green Chemistry Approaches in Carbodiimide Synthesis and Reactions

Future research on this compound will undoubtedly be guided by the principles of green chemistry. This includes the development of more sustainable and environmentally benign methods for its synthesis and utilization. Traditional methods for carbodiimide synthesis often involve the use of hazardous reagents and generate significant amounts of waste. wikipedia.org

Recent advances in synthetic methodology offer promising green alternatives. For instance, metal-free strategies for the synthesis of carbodiimides, such as iodine/cumene hydroperoxide (CHP)-mediated cross-coupling of isocyanides and amines, provide an efficient route under mild conditions. organic-chemistry.org Electrochemical oxidative cross-coupling of amines and isocyanides represents another attractive approach, as it avoids the use of chemical oxidants and generates hydrogen gas as the only byproduct. organic-chemistry.org The dehydrosulfurization of thioureas using hypervalent iodine reagents is also an efficient and mild procedure for accessing carbodiimides. organic-chemistry.org

In terms of its applications, the use of this compound in solvent-free or aqueous reaction media will be a key focus. The development of water-soluble analogues would be particularly beneficial for biological applications and for reducing the reliance on volatile organic solvents. Furthermore, the design of catalytic reactions that utilize carbodiimides with high atom economy will be a priority. This includes minimizing the formation of urea byproducts or developing methods for their efficient removal and recycling.

Synthetic ApproachKey FeaturesGreen Chemistry Principle(s)
I2/CHP-mediated cross-couplingMetal-free, mild conditionsSafer solvents and auxiliaries
Electrochemical oxidative cross-couplingNo transition-metal catalyst, no chemical oxidant, H2 as byproductPrevention, Atom economy
Dehydrosulfurization with hypervalent iodineMild and efficientSafer solvents and auxiliaries

Integration into Emerging Functional Materials

The unique chemical properties of carbodiimides make them valuable building blocks for the creation of advanced functional materials. researchgate.net Future research will likely see the increasing integration of this compound and its derivatives into polymers, hydrogels, and other soft materials. Polycarbodiimides, for example, are a class of polymers with interesting thermal and chemical properties. wikipedia.org The specific structure of this compound could impart unique optical or electronic properties to such polymers.

Carbodiimides are also widely used as cross-linking agents to enhance the mechanical properties and stability of materials. researchgate.netwikipedia.org this compound could be employed to crosslink biopolymers like gelatin or synthetic polymers containing carboxylic acid groups. nih.gov A particularly exciting area is the development of covalent adaptable networks (CANs), which are polymers that can be reprocessed and recycled. wwu.edu The reversible reaction of carbodiimides with amines to form guanidines can be exploited to create dynamic crosslinks in CANs. wwu.edu

The dimethylamino groups in this compound also offer opportunities for creating materials with responsive properties. For example, these groups could be protonated or quaternized to create charged materials for applications in ion exchange or as sensors. Furthermore, the incorporation of this compound into nanocomposites, for instance by functionalizing the surface of nanoparticles, could lead to hybrid materials with synergistic properties. mdpi.com

Synergistic Experimental and Theoretical Investigations for Deeper Mechanistic Understanding

A deeper understanding of the reaction mechanisms of this compound is crucial for its rational application and the design of new systems. Future research will benefit greatly from a synergistic approach that combines experimental studies with theoretical calculations. acs.org Computational methods, such as density functional theory (DFT), can provide valuable insights into the electronic structure of the carbodiimide, the transition states of its reactions, and the role of catalysts and solvents. nih.govmdpi.com

For instance, theoretical studies can be used to predict the reactivity of different carbodiimide analogues, guiding synthetic efforts towards molecules with desired properties. acs.org They can also elucidate the complex reaction pathways involved in carbodiimide-mediated transformations, such as the formation of key intermediates like the O-acylisourea. nih.govresearchgate.net This knowledge can help in optimizing reaction conditions to maximize yields and minimize the formation of unwanted side products like N-acylureas. researchgate.netnih.gov

Experimental techniques, such as kinetic studies, spectroscopic analysis (NMR, IR, etc.), and mass spectrometry, can provide crucial data to validate and refine the theoretical models. nih.govmdpi.com The combination of these approaches will be particularly important for understanding the mechanisms of novel catalytic systems utilizing carbodiimide motifs and for designing more efficient and selective carbodiimide-fueled processes. This integrated approach will undoubtedly accelerate the pace of discovery and innovation in the field of carbodiimide chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.